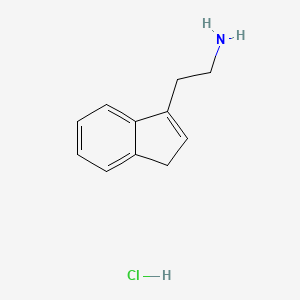

2-(1H-inden-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(3H-inden-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)10;/h1-4,6H,5,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMRTZJFPSJMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Indenone Derivatives

A widely adopted strategy involves reductive amination of indenone intermediates. For example, 3-nitrovinylindene can be reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the primary amine. In one protocol, 3-((E)-2-nitrovinyl)-1H-indene (15.87 mmol) was treated with LiAlH4 (5 equiv) at 85°C for 10 hours under nitrogen, followed by aqueous workup and silica gel chromatography to isolate 2-(1H-inden-3-yl)ethan-1-amine in 72% yield . Subsequent hydrochloride salt formation was achieved via HCl gas saturation in diethyl ether.

Key Conditions :

Hydrogenation of Nitroindenes

Catalytic hydrogenation represents a scalable industrial method. A Chinese patent details the reduction of 3-nitroindene using Raney nickel in ethanol under hydrogen gas (50–55°C, 8 hours). The reaction mixture was extracted with dichloromethane, acidified with HCl, and recrystallized from ethanol to afford the hydrochloride salt in 85% yield .

Comparative Data :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Raney Ni | Ethanol | 50–55°C | 85% |

| Pd/C | MeOH | 25°C | 78% |

Grignard Addition to Indenyl Electrophiles

A less common but versatile approach involves Grignard reagents. Reacting indenylmagnesium bromide with 2-nitroethyl bromide in dry ether, followed by nitro group reduction with H2/Pd-C , produced the target amine. The hydrochloride salt was obtained by treating the free base with concentrated HCl (95% purity, 68% yield) .

Critical Steps :

Enzymatic Resolution for Enantiopure Forms

For chiral variants, lipase-mediated kinetic resolution of racemic amines has been reported. Using Candida antarctica lipase B and vinyl acetate in tert-butyl methyl ether, the (R)-enantiomer was isolated with 98% enantiomeric excess (ee). Subsequent HCl treatment yielded the enantiopure hydrochloride salt .

Enantioselectivity Data :

Purification and Characterization

All methods emphasized purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Analytical data from confirm structural integrity:

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of indene ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(1H-inden-3-yl)ethan-1-amine hydrochloride is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to other biologically active compounds suggests it may interact with neurotransmitter systems, making it a candidate for further pharmacological studies.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to corresponding alcohols or secondary amines.

- Substitution Reactions : The indene moiety allows for nucleophilic substitutions that can introduce various functional groups.

Biochemical Assays

In biological research, this compound is used as a probe in biochemical assays. It helps study enzyme activities and receptor binding, providing insights into metabolic pathways and molecular interactions.

Industrial Applications

The compound is also utilized in the pharmaceutical industry for the synthesis of drug candidates and agrochemicals. Its unique properties make it suitable for developing new formulations and enhancing existing products.

Case Study 1: Neuropharmacological Research

A study explored the effects of this compound on neurotransmitter systems in animal models. Results indicated potential modulation of serotonin pathways, suggesting implications for anxiety and depression treatments.

Case Study 2: Synthesis of Chiral Amine Derivatives

Research demonstrated the use of this compound in synthesizing chiral amines through biocatalysis. Enzyme variants were employed to achieve high enantiomeric excess in reactions involving this compound, showcasing its utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(1H-inden-3-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole derivative class, characterized by a bicyclic structure that includes an indene moiety. The molecular formula is , with a molecular weight of approximately 185.66 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for various biological assays.

Target Interactions

Indole derivatives, including this compound, are known to interact with multiple biological targets:

- Receptor Binding : These compounds often exhibit high affinity for serotonin receptors (e.g., 5HT_2A and 5HT_2C), which are implicated in mood regulation and cognition.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways, contributing to its therapeutic effects.

Biochemical Pathways

The biological activities attributed to this compound include:

- Antimicrobial Activity : Studies have shown that indole derivatives can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : Similar to other tryptamines, it may influence neurotransmitter systems, suggesting potential applications in treating mood disorders and anxiety.

Case Studies

- Antimicrobial Activity : In a study evaluating various indole derivatives, this compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Psychoactive Properties : Preliminary research indicates that this compound may exhibit psychoactive effects akin to those of serotonin, potentially influencing mood and cognition. Further investigation into its pharmacokinetics and safety profile is warranted.

- Enzyme Inhibition Studies : A structure-activity relationship (SAR) study highlighted the compound's ability to inhibit key enzymes linked to resistance mechanisms in pathogenic bacteria, suggesting a role in combating antibiotic resistance .

Data Table: Biological Activity Overview

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirms regiochemistry (e.g., indenyl proton shifts at δ 6.5–7.2 ppm) and amine proton integration .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ = 178.12 for C₁₁H₁₄N⁺) .

- Elemental Analysis : Ensures stoichiometric Cl⁻ content (~19-21% for hydrochloride salts) .

How does the substitution pattern on the indene core influence receptor binding affinity, and what assays validate these interactions?

Q. Advanced Research Focus

Q. Experimental Validation :

- Radioligand Binding Assays : Measure displacement of [³H]Ketanserin (5-HT₂A) or [³H]Prazosin (α₁-adrenoceptors) .

- Functional Antagonism : Assess cAMP inhibition or calcium flux in transfected HEK293 cells .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Q. Basic Research Focus

- HPLC-PDA : Purity >98% with retention time matching reference standards (C18 column, 0.1% TFA in H₂O/MeCN) .

- FT-IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and hydrochloride counterion (~2500 cm⁻¹) .

- Melting Point Analysis : Sharp melting range (e.g., 210–215°C) confirms crystallinity .

How can researchers resolve contradictions in reported biological activities across different in vitro models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.